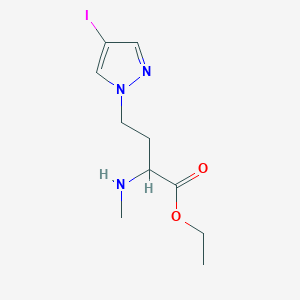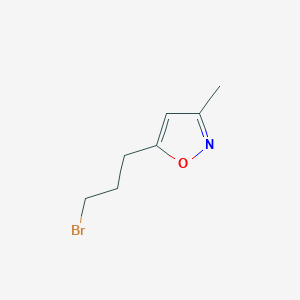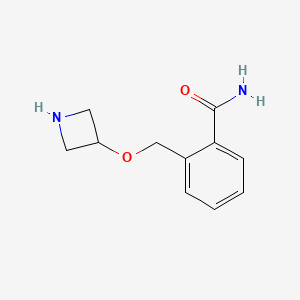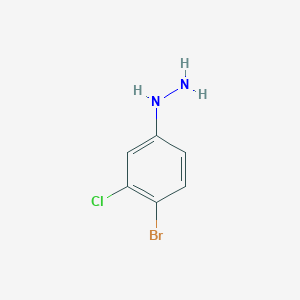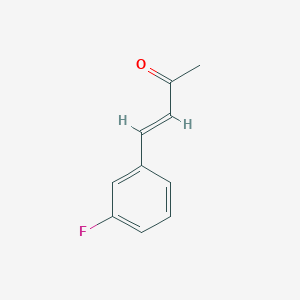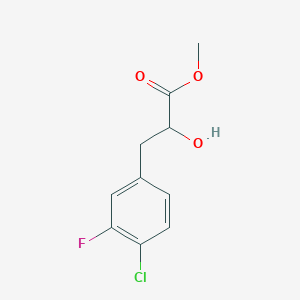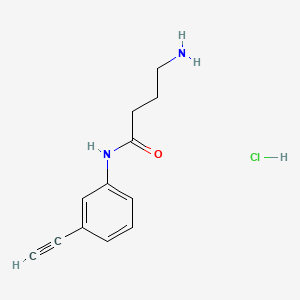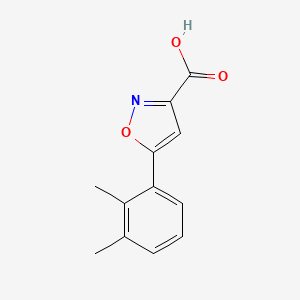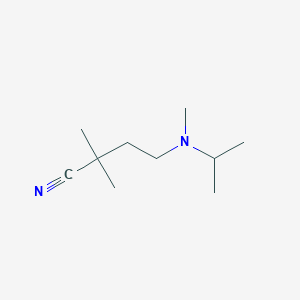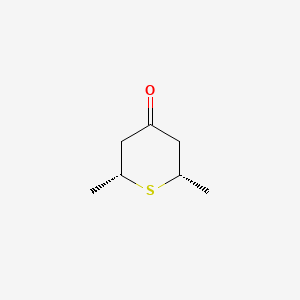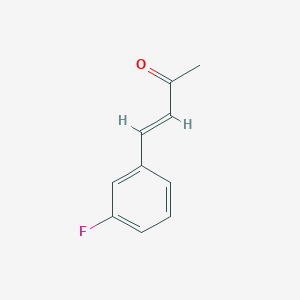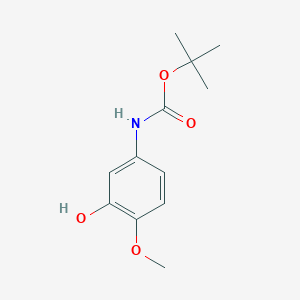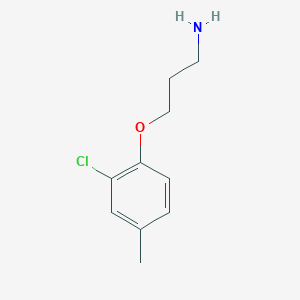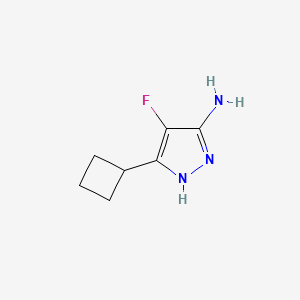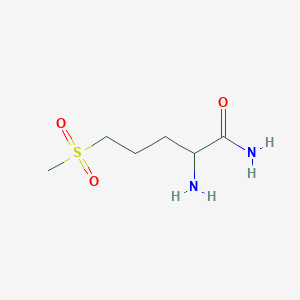
2-Amino-5-(methylsulfonyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(methylsulfonyl)pentanamide is an organic compound with the molecular formula C6H14N2O3S and a molecular weight of 194.25 g/mol . This compound is characterized by the presence of an amino group, a methylsulfonyl group, and a pentanamide backbone. It is used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
The synthesis of 2-Amino-5-(methylsulfonyl)pentanamide can be achieved through several synthetic routes. One common method involves the reaction of 5-bromo-2-pentanone with methylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonia to yield the final product . Industrial production methods typically involve similar reaction conditions but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-Amino-5-(methylsulfonyl)pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
2-Amino-5-(methylsulfonyl)pentanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 2-Amino-5-(methylsulfonyl)pentanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylsulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .
Comparison with Similar Compounds
2-Amino-5-(methylsulfonyl)pentanamide can be compared with similar compounds such as:
2-Amino-5-(methylthio)pentanamide: This compound has a methylthio group instead of a methylsulfonyl group, which affects its chemical reactivity and biological activity.
2-Amino-5-(ethylsulfonyl)pentanamide: The presence of an ethylsulfonyl group instead of a methylsulfonyl group results in different steric and electronic properties, influencing its interactions with biological targets.
Properties
Molecular Formula |
C6H14N2O3S |
|---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
2-amino-5-methylsulfonylpentanamide |
InChI |
InChI=1S/C6H14N2O3S/c1-12(10,11)4-2-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H2,8,9) |
InChI Key |
ITBXAWFXKIIQHC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCCC(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


